molecular formula C15H28O2 B102606 14-Pentadecenoic acid CAS No. 17351-34-7

14-Pentadecenoic acid

Cat. No.: B102606
CAS No.: 17351-34-7
M. Wt: 240.38 g/mol
InChI Key: CAHZYAQCDBBLER-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 14-Pentadecenoic Acid can be synthesized through the oxidation of its parent alkene . The process involves the use of specific oxidizing agents under controlled conditions to achieve the desired product.

Industrial Production Methods: In industrial settings, this compound is produced using advanced chemical processes that ensure high purity and yield. The exact methods may vary depending on the manufacturer, but they generally involve the use of sophisticated equipment and stringent quality control measures .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate these reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives .

Properties

IUPAC Name

pentadec-14-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2H,1,3-14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHZYAQCDBBLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337655
Record name 14-Pentadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17351-34-7
Record name 14-Pentadecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17351-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 14-Pentadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary sources of 14-pentadecenoic acid according to the research provided?

A1: The research highlights two primary sources of this compound:

  1. Oil-tea cake: This byproduct of tea-oil production from Camellia oleifera seeds contains this compound as a significant component of its benzene/ethanol extractives. Pyrolysis-GC/MS analysis confirmed its presence in the 300°C pyrolyzate. []
  2. Microbial synthesis: Micrococcus cerificans can produce this compound when grown in a medium containing 1-pentadecene as a carbon source. This suggests a preferential methyl-group attack during the microbial assimilation of the alkene. []

Q2: Can you elaborate on the method used to identify this compound in oil-tea cake?

A2: Researchers utilized Pyrolysis-GC/MS to identify this compound in the benzene/ethanol extractives of oil-tea cake. This technique involves thermally decomposing the sample at 300°C and analyzing the resulting volatile compounds using gas chromatography coupled with mass spectrometry. This method allows for the separation and identification of individual compounds based on their retention times and mass spectra. []

Q3: The research mentions that ultrasound can be used to extract valuable compounds from pollen. Could this method be applicable to extract this compound from oil-tea cake?

A3: While the research demonstrates successful ultrasound-assisted extraction of polyphenols from pollen [], it doesn't directly address this compound extraction from oil-tea cake. Further research is needed to determine the efficacy of this method for this compound extraction, considering factors like solubility and potential degradation during sonication.

Q4: Can you describe a chemical synthesis route for this compound?

A4: One of the provided research papers details a chemical synthesis route for this compound (13) starting from methyl 10-undecenoate. The process involves several steps: []

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